3-methyl-N-(4-nitrophenyl)benzamide
Description
Properties
CAS No. |
73230-98-5 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-methyl-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-3-2-4-11(9-10)14(17)15-12-5-7-13(8-6-12)16(18)19/h2-9H,1H3,(H,15,17) |
InChI Key |
MPEPLCORQWBDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The carboxylic acid group of 3-methylbenzoic acid is activated via DCC, forming an intermediate O-acylisourea. This reactive species undergoes nucleophilic attack by the amine group of 4-nitroaniline, yielding the target amide. Key parameters include:
-
Solvent : Tetrahydrofuran (THF) or dichloromethane, chosen for their ability to dissolve both aromatic acids and nitro-substituted amines.
-
Temperature : Room temperature (20–25°C), avoiding thermal decomposition of the nitro group.
-
Molar Ratios : A 1:1.2 ratio of 3-methylbenzoic acid to 4-nitroaniline ensures complete conversion, with DCC and DMAP used at 10 mol% and 5 mol%, respectively.
Workup and Purification
Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), a byproduct of DCC activation. The crude product is then subjected to:
-
Liquid-Liquid Extraction : Using ethyl acetate and brine to isolate the organic phase.
-
Column Chromatography : Silica gel eluted with hexane/ethyl acetate (7:3) achieves >95% purity.
Nitric Acid-Mediated Oxidation and Subsequent Functionalization
Alternative routes adapt nitric acid oxidation protocols from nitrobenzoic acid synthesis. While primarily used for carboxylic acid derivatives, these methods inform precursor preparation for amide synthesis.
Precursor Synthesis: 3-Methyl-4-Nitrobenzoic Acid
The patent CN104447348A details a scalable oxidation of 2,4-dimethylnitrobenzene using concentrated nitric acid:
| Parameter | Optimal Value |
|---|---|
| Nitric Acid Concentration | 30–65% |
| Molar Ratio (Substrate:HNO₃) | 1:5.5–8.0 |
| Reaction Temperature | 100–135°C |
| Pressure | 0.8–1.2 MPa |
| Duration | 4–10 hours |
This process yields 3-methyl-4-nitrobenzoic acid, which can be converted to the corresponding acid chloride using thionyl chloride before coupling with 4-nitroaniline.
Acid Chloride Route
-
Chlorination : Reacting 3-methyl-4-nitrobenzoic acid with excess thionyl chloride (SOCl₂) at 70°C for 2 hours.
-
Amidation : Adding 4-nitroaniline in dry dichloromethane with triethylamine as a base, stirred for 12 hours.
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics for the two primary methods:
| Metric | DCC/DMAP Acylation | Nitric Acid Oxidation |
|---|---|---|
| Yield | 78–85% | 65–72% |
| Purity | >95% | 88–92% |
| Reaction Time | 5–8 hours | 10–14 hours |
| Byproducts | DCU | Nitrobenzenes, CO₂ |
| Scalability | Lab-scale | Industrial |
Crystallographic Insights into Structural Optimization
X-ray diffraction studies of analogous compounds, such as 3-acetoxy-2-methyl-N-(4-nitrophenyl)benzamide, reveal critical bond-length data influencing synthetic design:
-
C–N Bond Lengths : 1.374–1.460 Å, indicating partial double-bond character that stabilizes the amide linkage.
-
Crystallization Conditions : Monoclinic P21/c space group, achieved via slow evaporation from ethanol/water mixtures.
These findings guide recrystallization protocols for the target compound, recommending ethanol/water (3:1) as the optimal solvent system.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors offer advantages over batch processes:
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Reduction: 3-methyl-N-(4-aminophenyl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: 3-carboxy-N-(4-nitrophenyl)benzamide
Scientific Research Applications
3-methyl-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzamide core can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase polarity and reactivity, whereas methyl groups provide mild electron-donating effects .
Key Observations :
- Higher yields (65–96%) are achieved with nitro-substituted benzoyl chlorides due to their electrophilic reactivity .
- Bulky substituents (e.g., tetradecyloxy in ) may reduce yields (e.g., 71.07% for 3e) due to steric effects .
Physical and Spectroscopic Properties
Melting points and spectroscopic data reflect structural differences:
Key Observations :
Key Observations :
- Sulfamoyl groups enhance interactions with enzyme active sites, as seen in glucokinase activators .
- Halogen substituents (e.g., Cl, I) improve binding to hydrophobic pockets in target proteins .
Crystallographic and Conformational Analysis
Crystal structures reveal intramolecular interactions:
Key Observations :
- Ortho-nitro groups induce non-planar conformations, while para-substituted analogs may adopt more linear geometries .
Biological Activity
3-Methyl-N-(4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action.
Chemical Structure and Properties
This compound belongs to the class of amides, characterized by the presence of a benzamide moiety with a methyl group and a nitrophenyl substituent. The structural formula can be represented as follows:
This structure is crucial for its biological interactions, particularly in the context of enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The compound's mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been extensively studied. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest and subsequent apoptosis.
Case Study: MCF-7 Cell Line
In a study examining the effects on MCF-7 cells, the compound demonstrated an IC50 value of approximately 25 μM, indicating significant cytotoxicity compared to control treatments. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| U87 | 30 | Induction of apoptosis |
| LNCaP | 15 | Androgen receptor inhibition |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group is particularly reactive and can undergo reduction, leading to the formation of reactive intermediates that can modify proteins and nucleic acids.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways that regulate cell growth and survival.
Q & A
Q. What are the standard synthetic protocols for 3-methyl-N-(4-nitrophenyl)benzamide, and how are reaction conditions optimized?
The compound is typically synthesized via acylation of 3-methylbenzoic acid with 4-nitroaniline using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature . Optimization involves testing alternative coupling agents (e.g., EDC/HOBt) and solvent systems (e.g., THF or DMF) to improve yield and purity. Reaction progress is monitored by TLC, and purification is achieved via column chromatography.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Key techniques include:
- FTIR : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
- NMR : ¹H NMR identifies aromatic protons and methyl groups; ¹³C NMR verifies carbonyl (C=O) and nitrophenyl carbons.
- X-ray diffraction : Resolves crystal structure, dihedral angles between aromatic rings, and hydrogen-bonding networks, often using SHELX software for refinement .
Q. What are the common chemical transformations of this compound?
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-methyl-N-(4-aminophenyl)benzamide .
- Oxidation : KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid .
- Nucleophilic substitution : The nitro group reacts with amines or thiols under basic conditions .
Q. How is the compound utilized in medicinal chemistry and material science?
- Medicinal chemistry : Serves as a scaffold for antimicrobial and anticancer agents, leveraging its hydrogen-bonding capacity and electron-withdrawing nitro group for target interaction .
- Material science : Explored in liquid crystals and fire-retardant polymers due to its aromatic stability and derivatization potential .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial potency) across studies be resolved?
- Reproducibility checks : Validate assays under consistent conditions (e.g., MIC testing in Mueller-Hinton broth).
- Structural analogs : Compare activity of isomers (e.g., 3-methyl-N-(3-nitrophenyl)benzamide) to assess positional effects of substituents .
- Mechanistic studies : Use molecular docking to evaluate binding affinity variations to targets like bacterial topoisomerases .
Q. What strategies enhance the thermal stability of nitrobenzamide derivatives for material applications?
- Substituent engineering : Introduce electron-donating groups (e.g., methoxy) to reduce nitro group reactivity.
- Crystallographic tuning : Modify crystal packing via co-crystallization with stabilizing agents, monitored by DSC/TGA .
Q. How can computational methods predict and optimize the compound’s reactivity?
- DFT calculations : Model transition states for nitro reduction or methyl oxidation to identify energy barriers.
- Molecular dynamics : Simulate interactions with biological targets (e.g., kinases) to guide synthetic modifications .
Q. What experimental safeguards are critical given the compound’s mutagenicity profile?
- Ames test compliance : Regularly screen derivatives for mutagenicity using TA98 and TA100 strains.
- Controlled handling : Use fume hoods, PPE, and protocols from Prudent Practices in the Laboratory for hazardous intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data refinement?
Q. Why do some derivatives exhibit poor solubility despite structural similarity?
- LogP analysis : Measure partition coefficients to correlate lipophilicity with solubility limits.
- Co-solvent systems : Test DMSO/water or cyclodextrin inclusion complexes to improve bioavailability .
Methodological Tables
Q. Table 1: Comparative Reactivity of Nitro Group Transformations
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Reduction | H₂ (1 atm), Pd/C, EtOH | 3-Methyl-N-(4-aminophenyl)benzamide | 85–92 | |
| Substitution | KSCN, DMF, 80°C | 3-Methyl-N-(4-thiocyanatophenyl)benzamide | 67 |
Q. Table 2: Thermal Stability of Derivatives
| Derivative | TGA Decomposition (°C) | DSC Melting Point (°C) | Reference |
|---|---|---|---|
| 4-Carboxy-N-(4-nitrophenyl)benzamide | 220–230 | 168–170 | |
| 4-Hydroxy-N-(4-nitrophenyl)benzamide | 195–200 | 163–165 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
